Cas no 14014-09-6 (Terbium (III) perchlorate)

テルビウム(III)過塩素酸塩(Terbium (III) perchlorate)は、希土類元素であるテルビウムの過塩素酸塩化合物です。化学式はTb(ClO4)3で、高純度で安定した特性を持ち、主に蛍光体や光学材料の研究開発に利用されます。特に、テルビウムの強い緑色発光特性を活かした応用が可能で、LEDやディスプレイ技術における発光層の材料として注目されています。また、均一な溶解性を示すため、溶液系の化学反応や分光分析の試薬としても有用です。高い再現性と信頼性が求められる研究分野での使用に適しています。

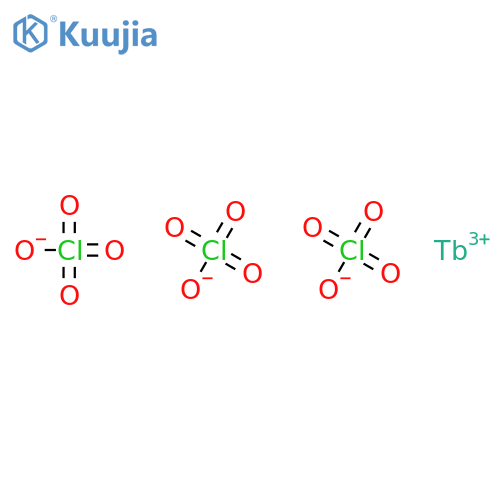

Terbium (III) perchlorate structure

商品名:Terbium (III) perchlorate

CAS番号:14014-09-6

MF:Cl3H12O18Tb

メガワット:565.368819236755

MDL:MFCD00150362

CID:87219

PubChem ID:3084176

Terbium (III) perchlorate 化学的及び物理的性質

名前と識別子

-

- Terbium (III) perchlorate

- Terbiumperchlorate

- Perchloric acid terbium(III) salt

- TERBIUM PERCHLORATE HEXAHYDRATE

- Terbium perchlorate hydrate

- TERBIUM PERCHLORATE,HYDRATED

- terbium(3+) perchlorate

- Terbium(III) perchlorate aqueous solution

- terbium(iii) perchlorate solution

- Trihyperchloric acid terbium(III) salt

- w aq. soln., Reagent Grade

- TERBIUM PERCHLORATE

- TERBIUM(III) PERCHLORATE

- Terbium perchlorate hydrate

- TERBIUM PERCHLORATE, HYDRATED

- Terbium(III) perchlorate, 50% aqueous solution

- terbium (iii) perchlo-rate

- terbium(3+);triperchlorate;hexahydrate

- Terbium Perchlorate Solution

- terbium(III) perchlorate hexahydrate

- 14014-09-6

- MFCD00150362

- EINECS 237-826-8

- NAPXFYQZNZUQDE-UHFFFAOYSA-K

- terbium(3+) hexahydrate triperchlorate ion

-

- MDL: MFCD00150362

- インチ: InChI=1S/3ClHO4.6H2O.Tb/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3

- InChIKey: NAPXFYQZNZUQDE-UHFFFAOYSA-K

- ほほえんだ: Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-].O.O.O.O.O.O.[Tb+3]

計算された属性

- せいみつぶんしりょう: 563.83400

- どういたいしつりょう: 563.834265

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 18

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 95.8

- 共有結合ユニット数: 10

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 229

じっけんとくせい

- 色と性状: 白色結晶きゅうしつせい

- 密度みつど: 1.448 g/mL at 25 °C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- すいようせい: Insoluble in water.

- PSA: 278.19000

- LogP: 0.25710

- ようかいせい: 完全に混合可能

- じょうきあつ: 0.12 psi ( 20 °C)

Terbium (III) perchlorate セキュリティ情報

- 危険物輸送番号:UN 3098 5.1/PG 2

- 危険カテゴリコード: 8-34

- セキュリティの説明: S17; S26; S27; S36/37/39; S45

-

危険物標識:

- 包装カテゴリ:II

- 包装等級:II

- リスク用語:R8; R34

- 包装グループ:II

- 危険レベル:5.1

- 危険レベル:5.1

- セキュリティ用語:5.1

Terbium (III) perchlorate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-6512-2g |

Terbium(III) perchlorate |

14014-09-6 | 50%aqueoussolution(99.9%-Tb)(REO) | 2g |

484.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-6512-10g |

Terbium(III) perchlorate |

14014-09-6 | 50%aqueoussolution(99.9%-Tb)(REO) | 10g |

1767CNY | 2021-05-08 | |

| 1PlusChem | 1P001CJR-10g |

Perchloric acid, terbium(3+) salt (8CI,9CI) |

14014-09-6 | 50% aqueous solution (99.9%-Tb) (REO) | 10g |

$199.00 | 2024-06-21 | |

| A2B Chem LLC | AA62119-10g |

Perchloric acid, terbium(3+) salt (8CI,9CI) |

14014-09-6 | 50% aqueous solution (99.9%-Tb) (REO) | 10g |

$200.00 | 2024-04-20 | |

| 1PlusChem | 1P001CJR-2g |

Perchloric acid, terbium(3+) salt (8CI,9CI) |

14014-09-6 | 50% aqueous solution (99.9%-Tb) (REO) | 2g |

$70.00 | 2024-06-21 | |

| eNovation Chemicals LLC | D625843-1g |

Terbium perchlorate hexahydrate |

14014-09-6 | 97% | 1g |

$180 | 2024-05-23 | |

| eNovation Chemicals LLC | D625843-10g |

Terbium perchlorate hexahydrate |

14014-09-6 | 97% | 10g |

$465 | 2025-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 40573-(c)2g |

Terbium(III) perchlorate, 50% w/w aq. soln., Reagent Grade |

14014-09-6 | 50% | (c)2g |

¥338.00 | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-6512-2g |

Terbium(III) perchlorate |

14014-09-6 | 50%aqueoussolution(99.9%-Tb)(REO) | 2g |

484CNY | 2021-05-08 | |

| abcr | AB122149-2 g |

Terbium(III) perchlorate, 50% aqueous solution, (99.9%-Tb) (REO); . |

14014-09-6 | 50% | 2 g |

€54.60 | 2023-07-20 |

Terbium (III) perchlorate 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

14014-09-6 (Terbium (III) perchlorate) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14014-09-6)Terbium (III) perchlorate

清らかである:99%

はかる:10g

価格 ($):313.0